molecular formula C17H18N2O6 B12729208 Carbonic acid, (5-(1-aziridinyl)-4,7-dihydro-2-(3-hydroxy-1-propenyl)-1-methyl-4,7-dioxo-1H-indol-3-yl)methyl methyl ester, (E)- CAS No. 185900-92-9

Carbonic acid, (5-(1-aziridinyl)-4,7-dihydro-2-(3-hydroxy-1-propenyl)-1-methyl-4,7-dioxo-1H-indol-3-yl)methyl methyl ester, (E)-

Cat. No.: B12729208
CAS No.: 185900-92-9
M. Wt: 346.3 g/mol
InChI Key: PGPRDAZFTJUMRW-ONEGZZNKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonic acid, (5-(1-aziridinyl)-4,7-dihydro-2-(3-hydroxy-1-propenyl)-1-methyl-4,7-dioxo-1H-indol-3-yl)methyl methyl ester, (E)- involves multiple stepsThe reaction conditions often require the use of strong bases and oxidizing agents to achieve the desired transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, (5-(1-aziridinyl)-4,7-dihydro-2-(3-hydroxy-1-propenyl)-1-methyl-4,7-dioxo-1H-indol-3-yl)methyl methyl ester, (E)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted indole-quinones and hydroquinones, which can have different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Carbonic acid, (5-(1-aziridinyl)-4,7-dihydro-2-(3-hydroxy-1-propenyl)-1-methyl-4,7-dioxo-1H-indol-3-yl)methyl methyl ester, (E)- involves the formation of reactive oxygen species (ROS) upon metabolic activation. These ROS can induce DNA damage and apoptosis in cancer cells. The compound targets specific enzymes and pathways involved in cell proliferation and survival, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

    Mitomycin C: Another indole-quinone derivative with anti-cancer properties.

    EO-9: A related compound with similar structural features and biological activities.

Uniqueness

Carbonic acid, (5-(1-aziridinyl)-4,7-dihydro-2-(3-hydroxy-1-propenyl)-1-methyl-4,7-dioxo-1H-indol-3-yl)methyl methyl ester, (E)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to generate ROS selectively in cancer cells sets it apart from other similar compounds .

Properties

CAS No.

185900-92-9

Molecular Formula

C17H18N2O6

Molecular Weight

346.3 g/mol

IUPAC Name

[5-(aziridin-1-yl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methyl-4,7-dioxoindol-3-yl]methyl methyl carbonate

InChI

InChI=1S/C17H18N2O6/c1-18-11(4-3-7-20)10(9-25-17(23)24-2)14-15(18)13(21)8-12(16(14)22)19-5-6-19/h3-4,8,20H,5-7,9H2,1-2H3/b4-3+

InChI Key

PGPRDAZFTJUMRW-ONEGZZNKSA-N

Isomeric SMILES

CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)COC(=O)OC)/C=C/CO

Canonical SMILES

CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)COC(=O)OC)C=CCO

Origin of Product

United States

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